molecular formula C16H13ClO5 B14182547 2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate CAS No. 922716-06-1

2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate

Katalognummer: B14182547
CAS-Nummer: 922716-06-1
Molekulargewicht: 320.72 g/mol
InChI-Schlüssel: WOMAASUDOZEFIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an acetyloxy group, a methoxy group, and a chlorobenzoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate typically involves the esterification of 2-hydroxy-4-methoxyphenyl 3-chlorobenzoate with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform mixing of the reactants. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both acetyloxy and methoxy groups, along with the chlorobenzoate moiety, makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

922716-06-1

Molekularformel

C16H13ClO5

Molekulargewicht

320.72 g/mol

IUPAC-Name

(2-acetyloxy-4-methoxyphenyl) 3-chlorobenzoate

InChI

InChI=1S/C16H13ClO5/c1-10(18)21-15-9-13(20-2)6-7-14(15)22-16(19)11-4-3-5-12(17)8-11/h3-9H,1-2H3

InChI-Schlüssel

WOMAASUDOZEFIH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C=CC(=C1)OC)OC(=O)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.